N-ethyl-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
N-ethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H17NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-ethyl-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-ethyl-N-(2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use. In some cases, the compound may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(4-methylphenyl)benzenesulfonamide
- N-ethyl-N-(2-chlorophenyl)benzenesulfonamide
- N-ethyl-N-(2,5-dimethylphenyl)benzenesulfonamide
Uniqueness
N-ethyl-N-(2-methylphenyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 2-position of the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17NO2S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-ethyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-3-16(15-12-8-7-9-13(15)2)19(17,18)14-10-5-4-6-11-14/h4-12H,3H2,1-2H3 |
InChI Key |
WVVGFZGAZQFVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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